molecular formula C6H3BrF3N B1593346 2-Bromo-3,4,5-trifluoroaniline CAS No. 1000577-24-1

2-Bromo-3,4,5-trifluoroaniline

Cat. No. B1593346
M. Wt: 225.99 g/mol
InChI Key: DHBSROPCTQUZQS-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trifluoroaniline is a chemical compound with the CAS Number: 1000577-24-1 . It has a molecular weight of 226 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-3,4,5-trifluoroaniline . The InChI code for this compound is 1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2 .


Physical And Chemical Properties Analysis

2-Bromo-3,4,5-trifluoroaniline is a solid compound . It has a flash point of 94 and a boiling point of 232°C at 760 mmHg .

Scientific Research Applications

Relay Photocatalytic Reactions

2-Bromo-3,3,3-trifluoropropene, closely related to 2-Bromo-3,4,5-trifluoroaniline, has been used as a coupling partner in photocatalytic defluorinative reactions with N-aryl amino acids. This process involves the activation of the C(sp2)-Br bond to generate gem-difluoro vinyl radicals for radical cyclization, assembling various tetrahydroquinolines in good yields through photoredox cycles (Zeng et al., 2022).

Semiconducting Polymer Blends

While not directly mentioning 2-Bromo-3,4,5-trifluoroaniline, research on 4-bromoanisole as a processing additive demonstrates the importance of brominated compounds in controlling the morphology and crystallization in semiconducting polymer blends. This impacts the performance of organic photovoltaic devices by improving phase separation and purity (Liu et al., 2012).

Bromine Trifluoride in Organic Chemistry

Bromine trifluoride, related to the trifluoromethyl group in 2-Bromo-3,4,5-trifluoroaniline, has been reviewed for its selective reactions in organic chemistry. Despite its reactivity and exothermic nature with common solvents, under controlled conditions, it facilitates unique reactions like fluorinating heteroatoms and synthesizing anesthetics, showcasing the versatility of bromine and fluorine in synthetic chemistry (Rozen, 2010).

Spectroscopic and Optical Studies

5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically to understand its structure and properties. Studies using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) alongside density functional theory (DFT) provide insights into the non-linear optical properties and potential applications in materials science (Vural & Kara, 2017).

Fluorinated Building Blocks

3-Bromo-1,1,1-trifluoroacetone, a compound closely related to 2-Bromo-3,4,5-trifluoroaniline, has been highlighted as a versatile fluorinated building block for synthesizing heterocycles and aliphatic compounds. Its utility underscores the importance of bromo and trifluoromethyl groups in constructing complex molecules for various applications (Lui et al., 1998).

Safety And Hazards

The compound has several hazard statements including H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSROPCTQUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650223
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5-trifluoroaniline

CAS RN

1000577-24-1
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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